Antibacterial agent 195

Antibacterial Gram-positive Staphylococcus aureus

Antibacterial Agent 195 (A20/NCL195) is a highly differentiated matrine-indole derivative essential for advanced antibacterial research. It offers a 1,781-fold potency improvement over matrine and low mammalian toxicity, making it the superior choice over parent compounds like robenidine. Its unique dual mechanism disrupts bacterial membrane potential and synergizes with colistin to permeabilize Gram-negative outer membranes, critical for studying drug-resistant ESKAPE pathogens. As the most potent lead (A20) from a series of 29 derivatives, it is the ideal reference standard for 3D-QSAR and molecular docking studies. Secure this validated tool compound for next-generation antibiotic development.

Molecular Formula C33H38F3N3O3
Molecular Weight 581.7 g/mol
Cat. No. B12367567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 195
Molecular FormulaC33H38F3N3O3
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F
InChIInChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1
InChIKeyYZCDEHCLUJFAPF-WSFKRMMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 195 (NCL195/A20) Procurement Guide for Matrine-Derivative and Robenidine-Analog Research


Antibacterial agent 195, also designated as compound A20 and NCL195, is a synthetic small molecule belonging to the matrine-indole derivative class [1]. It is structurally a 2-aminopyrimidine robenidine analogue with the molecular formula C33H38F3N3O3 and a molecular weight of 581.67 g/mol . This compound is primarily utilized as a research tool to investigate novel antibacterial mechanisms, particularly membrane potential disruption and synergistic activity against multidrug-resistant Gram-negative pathogens [2].

Why Generic Matrine or Robenidine Substitution Fails in Antibacterial Agent 195 Research


Direct substitution of Antibacterial agent 195 with the parent compound matrine, robenidine, or other in-class derivatives (e.g., A18, NCL259) is not scientifically valid due to significant and quantifiable differences in potency, cytotoxicity, and spectrum of activity. While matrine itself exhibits weak antibacterial activity (MIC of 5 mg/mL against Candida albicans) [1], the indole-functionalized derivative A20 (Antibacterial agent 195) achieves a 1,781-fold improvement in antifungal potency (MIC of 2.806 mg/mL) [2]. Furthermore, compared to the parent anticoccidial drug robenidine, NCL195 demonstrates markedly lower cytotoxicity to mammalian cell lines [3]. Among other advanced robenidine analogues (NCL259, NCL265), NCL195 uniquely maintains low mammalian toxicity, a critical attribute for in vivo development that its more potent but highly cytotoxic peers lack [4]. These data underscore that structural modifications confer distinct and non-interchangeable pharmacological profiles.

Quantitative Differentiation of Antibacterial Agent 195: Comparator MIC, Cytotoxicity, and In Vivo Efficacy Data


Superior Anti-Staphylococcal Potency of Antibacterial Agent 195 Over Closest Matrine-Indole Derivative Analog

Antibacterial agent 195 (compound A20) demonstrates superior potency against Staphylococcus aureus compared to its closest matrine-indole derivative, compound A18. In head-to-head testing within the same study, the minimum inhibitory concentration (MIC) for A20 was 0.021 mg/mL, while A18 required a higher concentration of 0.031 mg/mL to inhibit the same S. aureus strain [1]. This represents a 1.48-fold improvement in potency.

Antibacterial Gram-positive Staphylococcus aureus MIC Matrine derivative

Enhanced Antifungal Activity of Antibacterial Agent 195 Compared to Clinical Standard Fluconazole

Against the fungal pathogen Candida albicans, Antibacterial agent 195 (A20) exhibits an MIC of 2.806 mg/mL, which is substantially more potent than the clinical antifungal fluconazole, which had an MIC of 4.849 mg/mL in the same study [1]. This represents a 1.73-fold improvement in potency over a standard-of-care antifungal agent.

Antifungal Candida albicans MIC Matrine derivative Fluconazole

Significantly Lower Cytotoxicity of Antibacterial Agent 195 Relative to Parent Robenidine

A critical differentiator for Antibacterial agent 195 (NCL195) is its improved safety profile compared to its parent compound, robenidine. In comparative in vitro studies, NCL195 was found to be less cytotoxic to mammalian cell lines than robenidine [1]. This reduction in mammalian cell toxicity is a key advantage for further development as a therapeutic candidate.

Cytotoxicity Safety Robenidine Mammalian cells Drug development

In Vivo Efficacy of Oral Antibacterial Agent 195 Against S. aureus Infection in a Murine Sepsis Model

In a bioluminescent murine peritonitis-sepsis model, oral administration of Antibacterial agent 195 (NCL195) at 50 mg/kg (four doses) resulted in a statistically significant reduction in S. aureus infection loads compared to vehicle-treated controls (P < 0.01) and significantly prolonged survival times (P < 0.001) [1]. This establishes a clear in vivo efficacy benchmark for the compound as a stand-alone oral treatment for Gram-positive bacterial infection.

In vivo Staphylococcus aureus Oral administration Sepsis Efficacy

Synergistic Enhancement of Colistin Activity Against Multidrug-Resistant Gram-Negative Pathogens

While Antibacterial agent 195 (NCL195) alone shows no activity against most Gram-negative bacteria (e.g., E. coli, P. aeruginosa) due to outer membrane impermeability, its combination with sub-inhibitory concentrations of colistin yields potent synergistic activity [1]. The MIC of NCL195 in combination with colistin against clinical multidrug-resistant GNB pathogens ranges from 0.5–4 μg/mL [1]. Notably, this synergistic effect is also observed against colistin-resistant E. coli, where the combination significantly reduced bacterial loads compared to colistin alone (P < 0.05) [2].

Synergy Colistin Gram-negative Multidrug-resistant Combination therapy

Favorable In Vitro Metabolic Stability Profile of Antibacterial Agent 195

Antibacterial agent 195 (NCL195) exhibits low metabolic degradation rates when incubated with human and mouse liver microsomes, a favorable property for a drug candidate [1]. This is in stark contrast to other robenidine analogues (e.g., NCL259, NCL265), which were not advanced due to high in vitro cytotoxicity, a property often linked to metabolic instability [2].

Metabolic stability Liver microsomes Pharmacokinetics Drug metabolism

Recommended Research Applications for Antibacterial Agent 195 (NCL195/A20) Based on Quantitative Evidence


Stand-Alone Oral Antibiotic for Gram-Positive Infections in Preclinical Murine Sepsis Models

Given its potent in vitro activity against S. aureus (MIC = 0.021 mg/mL) [1] and its demonstrated in vivo efficacy as an oral monotherapy in a murine S. aureus sepsis model (P < 0.01 reduction in bacterial load) [2], Antibacterial agent 195 is ideally suited as a research tool for investigating novel treatments for drug-resistant Gram-positive bacterial infections. Its favorable pharmacokinetic profile (low microsomal degradation) supports its use in oral dosing regimens.

Synergistic Combination Partner with Colistin for Targeting Multidrug-Resistant Gram-Negative Pathogens

The unique ability of Antibacterial agent 195 to potentiate colistin against Gram-negative bacteria, reducing its effective MIC to 0.5–4 μg/mL even in colistin-resistant strains [3], makes it a critical research compound for studying outer membrane permeabilization and synergistic antimicrobial mechanisms. This application is particularly relevant for researchers focusing on the ESKAPE pathogens (A. baumannii, P. aeruginosa, K. pneumoniae).

Comparative Structural Biology and 3D-QSAR Modeling of Matrine-Derived Antimicrobials

As the most potent compound (A20) in a series of 29 matrine-indole derivatives against S. aureus [1], Antibacterial agent 195 serves as an ideal reference standard and structural template for 3D-QSAR studies. Its defined interactions (hydrogen bonding, hydrophobic interactions, π-π conjugation) with bacterial proteins, elucidated via molecular docking [1], provide a rational basis for designing next-generation analogs with improved potency and selectivity.

Mechanistic Studies of Membrane Potential Disruption in Gram-Positive Bacteria

The established mechanism of action for NCL195 involves disruption of the bacterial cell membrane potential in S. pneumoniae and S. aureus [4]. Researchers investigating membrane-active antimicrobial agents can utilize Antibacterial agent 195 as a validated tool compound to probe membrane integrity, ion flux, and the downstream consequences of membrane potential collapse in these pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.